7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in organic chemistry and is found in various natural products and pharmaceuticals . It also contains a thiophen-2-ylmethyl group, which is a sulfur-containing aromatic compound that is often used in the synthesis of various pharmaceuticals and organic materials .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, as is common for compounds with similar structures .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the benzo[d][1,3]dioxol-5-yl group might undergo reactions typical of aromatic ethers .Scientific Research Applications
Synthesis Techniques and Antagonist Properties
A practical synthesis method for an orally active CCR5 antagonist, similar in structure to the compound , was developed, highlighting the compound's potential as a CCR5 antagonist (Ikemoto et al., 2005). This synthesis method offers insights into the potential application of 7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide in similar therapeutic contexts.
Anticancer Potential
Research on novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups (bearing structural similarities to the compound ) showed promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017). This suggests the potential of the compound for exploration in cancer research.
Synthesis of Bioactive Derivatives
A novel synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, structurally related to the compound , was developed. These derivatives show a range of biological activities, hinting at similar potential applications for this compound in therapeutic areas (Shaabani et al., 2009).
Receptor Antagonist Research
Research on benzo[b]thiophene-2-carboxamide derivatives, which share structural features with the compound , revealed their potential as potent urotensin-II receptor antagonists (Lim et al., 2016). This finding suggests possible applications in receptor antagonist research for the compound .
Inhibitory Effects in Biological Systems
4-(1-Benzo[1,3]dioxol-5-ylmethylpiperidine-4-ylmethyl)-6-chlorochromen-2-one, structurally related to the compound, demonstrated inhibitory effects in biological systems (Kym et al., 2005). This underlines the potential of this compound in similar biological contexts.
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c21-18(19-11-14-2-1-8-24-14)20-6-5-17(25-9-7-20)13-3-4-15-16(10-13)23-12-22-15/h1-4,8,10,17H,5-7,9,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPUZAULFIOBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.